N-butyl-3-fluoro-4-methylaniline
Description
N-butyl-3-fluoro-4-methylaniline (CAS RN: 1021043-35-5) is an aromatic amine derivative with a molecular formula of C₁₁H₁₆FN and a molecular weight of 181.25 g/mol . The compound features a substituted aniline core, where the nitrogen atom is bonded to an n-butyl group (-CH₂CH₂CH₂CH₃). The aromatic ring is further substituted with a fluorine atom at the 3-position and a methyl group at the 4-position (para to the amine group). This structural configuration imparts distinct electronic and steric properties, making it relevant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or advanced materials. The compound is commercially available with a purity of ≥97% and is classified under halogen-containing intermediates .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butyl-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
QOVLOXQCQSQCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-fluoro-4-methylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The resulting amine is alkylated with butyl halide to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would typically be optimized for yield and efficiency, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent, would be carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-butyl-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of N-butyl-3-fluoro-4-methylaniline, a comparative analysis with analogous halogenated aniline derivatives and related aromatic amines is provided below.
Table 1: Key Properties of this compound and Similar Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents |
|---|---|---|---|---|
| This compound | 1021043-35-5 | C₁₁H₁₆FN | 181.25 | Aniline, n-butyl, 3-F, 4-CH₃ |
| 3-Fluoro-4-methylbenzoyl chloride | 59189-97-8 | C₈H₆ClFO | 172.58 | Benzoyl chloride, 3-F, 4-CH₃ |
| 2-Fluoro-3-methyl-6-nitroaniline | 1261676-68-9 | C₇H₇FN₂O₂ | 170.14 | Aniline, 2-F, 3-CH₃, 6-NO₂ |
Structural and Electronic Differences
Functional Group Variations: this compound contains an electron-donating n-butyl group on the nitrogen, which increases steric bulk and lipophilicity compared to simpler anilines. The fluorine at position 3 exerts an electron-withdrawing inductive effect, while the methyl group at position 4 provides moderate electron donation via hyperconjugation . 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8) replaces the aniline group with a reactive benzoyl chloride (-COCl), making it highly electrophilic and suitable for acylations. The fluorine and methyl substituents mirror those in the target compound but lack nitrogen-centered reactivity . 2-Fluoro-3-methyl-6-nitroaniline (CAS 1261676-68-9) introduces a nitro group (-NO₂) at position 6, a strong electron-withdrawing group that significantly reduces the basicity of the aniline nitrogen compared to the target compound. The fluorine and methyl groups are positioned ortho and meta to the amine, respectively, altering resonance effects .
Physicochemical Implications :
- Lipophilicity : The n-butyl chain in this compound enhances its hydrophobic character (logP ~3.2 estimated), favoring membrane permeability in biological systems. In contrast, 3-fluoro-4-methylbenzoyl chloride’s polar acyl chloride group reduces lipophilicity (logP ~1.8) .
- Basicity : The electron-withdrawing fluorine and nitro groups in 2-fluoro-3-methyl-6-nitroaniline drastically lower the pKa of the aniline nitrogen (~1.5–2.5) compared to the target compound (pKa ~4.0–4.5) .
Stability and Reactivity
- The n-butyl group in the target compound provides steric protection to the amine, reducing susceptibility to oxidation. In contrast, 2-fluoro-3-methyl-6-nitroaniline’s nitro group increases thermal instability, posing explosion risks under high temperatures .
- 3-Fluoro-4-methylbenzoyl chloride is moisture-sensitive and requires anhydrous storage, unlike the more stable aniline derivatives .
Biological Activity
N-butyl-3-fluoro-4-methylaniline is an aromatic amine that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of a butyl group, a fluorine atom, and a methyl group attached to a benzene ring, exhibits various interactions with biological systems, making it a subject of interest in pharmacology and toxicology.
This compound belongs to the class of aminotoluenes, which are organic compounds containing both amino and methyl groups on the benzene ring. The molecular formula of this compound contributes to its distinctive physical and chemical properties, influencing its reactivity and biological interactions. The synthesis typically involves several steps that can be optimized for industrial production to ensure high yield and purity.
Enzyme Interactions
Research indicates that this compound can act as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of both the butyl and fluorine groups enhances its bioavailability and efficacy in pharmaceutical applications. Studies have shown that the compound's structural components significantly influence its interaction with various enzymes and receptors, modulating biological pathways and potentially leading to therapeutic applications.
Pharmacological Evaluations
- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties. In vitro tests have indicated effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
- Antioxidant Potential : The compound has also been evaluated for its antioxidant capacity. Research shows promising results in scavenging free radicals, which may contribute to its protective effects against oxidative stress in biological systems.
-
Enzyme Inhibition : In studies assessing enzyme inhibition, this compound demonstrated activity against several targets:
- α-Amylase : Inhibition studies indicate potential applications in managing diabetes by regulating carbohydrate metabolism.
- Acetylcholinesterase (AChE) : The compound's interaction with AChE suggests possible implications in neuropharmacology, particularly in treating conditions like Alzheimer's disease.
Case Studies
- In Vivo Studies : Animal models have been utilized to evaluate the safety and efficacy of this compound. Toxicological assessments reveal minimal adverse effects on hematological parameters and liver histology at tested doses, indicating a favorable safety profile for further development.
- Comparative Analysis : A comparative study with structurally similar compounds highlighted that this compound exhibits enhanced activity due to its unique substitution pattern. This was particularly evident in its interaction with drug-metabolizing enzymes.
Data Summary
| Property | Observation |
|---|---|
| Molecular Formula | C11H14FN |
| Antibacterial Activity | Effective against selected bacterial strains |
| Antioxidant Activity | Promising results in free radical scavenging |
| Enzyme Inhibition | Inhibits α-amylase and AChE |
| Toxicity Profile | Safe at tested doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
